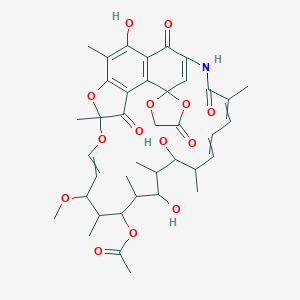

Rifamycin O

Description

Properties

CAS No. |

14487-05-9 |

|---|---|

Molecular Formula |

C39H47NO14 |

Molecular Weight |

753.8 g/mol |

IUPAC Name |

[(7'S,9'Z,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'Z,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate |

InChI |

InChI=1S/C39H47NO14/c1-17-11-10-12-18(2)37(48)40-24-15-39(51-16-26(42)53-39)29-27(33(24)46)32(45)22(6)35-28(29)36(47)38(8,54-35)50-14-13-25(49-9)19(3)34(52-23(7)41)21(5)31(44)20(4)30(17)43/h10-15,17,19-21,25,30-31,34,43-45H,16H2,1-9H3,(H,40,48)/b11-10-,14-13-,18-12-/t17-,19+,20+,21+,25-,30-,31+,34+,38-,39?/m0/s1 |

InChI Key |

RAFHKEAPVIWLJC-PQVBCCSKSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C |

Isomeric SMILES |

C[C@H]1/C=C\C=C(/C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O3)C |

Pictograms |

Health Hazard; Environmental Hazard |

Synonyms |

4-O-(Carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-rifamycin γ-Lactone; NSC 182391; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Rifamycin O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

This technical guide provides an in-depth overview of the discovery and isolation of Rifamycin O, a key intermediate in the synthesis of several clinically important rifamycin antibiotics. The document details the historical context of its discovery, the biosynthetic pathway, and comprehensive experimental protocols for the fermentation of Amycolatopsis mediterranei to produce its precursor, Rifamycin B. Furthermore, it outlines the chemical conversion of Rifamycin B to Rifamycin O, and subsequent isolation and purification procedures. Quantitative data is presented in structured tables for clarity, and logical and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the processes involved. This guide is intended to be a valuable resource for researchers, scientists, and professionals engaged in the field of antibiotic research and drug development.

Introduction: The Genesis of Rifamycins

The story of rifamycins began in 1957 in the laboratories of Gruppo Lepetit SpA in Milan, Italy, where scientists Piero Sensi and Pinhas Margalith isolated a new antibiotic complex from a soil sample containing the bacterium Streptomyces mediterranei[1]. This bacterium was later reclassified as Amycolatopsis mediterranei[1]. The initial mixture of compounds was termed the "rifamycin complex," and from this, several distinct rifamycins were identified, including Rifamycin B. Rifamycin B itself is largely inactive but serves as a stable precursor that can be converted into highly active derivatives.

Rifamycin O is a direct oxidation product of Rifamycin B and a pivotal intermediate in the production of other rifamycins, such as Rifamycin S and the broad-spectrum antibiotic Rifaximin. Its discovery was a significant step in the development of semi-synthetic rifamycins that have become cornerstones in the treatment of bacterial infections, most notably tuberculosis[1].

Biosynthesis of Rifamycins

The biosynthesis of rifamycins in Amycolatopsis mediterranei is a complex process that involves a Type I polyketide synthase (PKS) pathway. The starter unit for this pathway is 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway[2]. The polyketide chain is then assembled from acetate and propionate units, ultimately leading to the formation of the ansamycin backbone characteristic of this class of antibiotics[2].

Regulation of the Rifamycin Biosynthetic Gene Cluster

The expression of the rifamycin biosynthetic gene cluster (rif) is tightly regulated by a network of transcriptional regulators. The global nitrogen regulator, GlnR, plays a dominant role by both directly and indirectly activating the transcription of rif cluster genes. GlnR directly binds to the promoter regions of rifZ (a pathway-specific activator) and rifK (the AHBA synthase gene)[1][3]. RifZ, in turn, activates the transcription of the entire rif gene cluster. Another regulator, RifQ, acts as a repressor, providing a feedback mechanism to control the intracellular concentration of rifamycins[1][3].

Experimental Protocols

Fermentation of Amycolatopsis mediterranei for Rifamycin B Production

The production of Rifamycin O begins with the fermentation of A. mediterranei to yield its precursor, Rifamycin B. The following protocols are generalized from common practices and published literature.

3.1.1. Media Composition

Optimal media composition is crucial for high yields of Rifamycin B. The tables below outline typical media for seed culture and production fermentation.

| Table 1: Seed Culture Medium Composition | |

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soybean Meal | 5.0 |

| Peptone | 10.0 |

| Yeast Extract | 2.0 |

| CaCO₃ | 2.0 |

| NaCl | 2.0 |

| pH | 7.0 |

| Table 2: Production Fermentation Medium Composition | |

| Component | Concentration (g/L) |

| Glucose | 100.0 |

| Fish Meal | 5.5 |

| Soybean Meal | 7.5 |

| Peptone | 7.0 |

| KNO₃ | 8.0 |

| CaCO₃ | 5.0 |

| K₂HPO₄ | 0.02 |

| pH | 7.0 |

3.1.2. Fermentation Protocol

-

Inoculum Preparation: Aseptically transfer a culture of A. mediterranei from a stock slant to a flask containing the seed culture medium. Incubate at 30°C for approximately 48 hours on a rotary shaker.

-

Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).

-

Incubation: Maintain the fermentation at 30°C with vigorous aeration and agitation for 6-8 days. Monitor and control the pH, maintaining it around 7.0.

-

Monitoring: Periodically measure the concentration of Rifamycin B using methods such as spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of Rifamycin O

The isolation of Rifamycin O is achieved through the chemical oxidation of Rifamycin B present in the fermentation broth.

3.2.1. Experimental Workflow

3.2.2. Protocol for Conversion of Rifamycin B to Rifamycin O

This protocol is adapted from published patents and provides two alternative oxidation methods.

Method A: Using Sodium Nitrite

-

Preparation: Filter the fermentation broth to obtain a clear filtrate containing Rifamycin B.

-

Reaction Setup: To a solution of 10 g of Rifamycin B in 2000 mL of methanol, add a solution of 50 g of sodium nitrite in 250 mL of water.

-

Acidification: Slowly add 10% hydrochloric acid until the reaction mixture is mildly acidic (pH approximately 4.0). Rifamycin O will precipitate during the addition of the acid.

-

Isolation: Cool the mixture to 0°C to complete the precipitation. Collect the precipitate by filtration and dry.

Method B: Using Hydrogen Peroxide

-

Preparation: Prepare a solution of 10 g of Rifamycin B in 2000 mL of methanol.

-

Oxidation: Add 3000 mL of water and 100 mL of a 40% hydrogen peroxide solution.

-

Heating: Heat the mixture to 45-50°C for 30 minutes.

-

Isolation: Cool the mixture to 0°C. Collect the precipitated crystals by filtration and dry in a vacuum at 40°C.

3.2.3. Purification by Recrystallization

-

Dissolution: Dissolve the crude Rifamycin O precipitate in a minimal amount of hot methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (approximately 4°C) to induce crystallization.

-

Collection: Collect the purified crystals of Rifamycin O by filtration.

-

Drying: Dry the crystals under vacuum.

Data Presentation

Physicochemical Properties of Rifamycin O

| Table 3: Physicochemical Properties of Rifamycin O | |

| Property | Value |

| CAS Number | 14487-05-9 |

| Molecular Formula | C₃₉H₄₇NO₁₄ |

| Molecular Weight | 753.79 g/mol [1] |

| Appearance | Pale yellow crystalline solid[3] |

| Melting Point | Decomposes at 160°C, does not melt below 300°C[3] |

| Optical Rotation | [α]D²⁰ = +71.5° (c=1 in dioxane)[3] |

| Solubility | Insoluble in water and dilute mineral acids. Slightly soluble in methanol, ethanol, and ethyl acetate. Soluble in acetone and tetrahydrofuran. Slowly dissolves in alkaline solutions with a red-violet color[3]. |

| UV Absorption Maxima (in Methanol) | 226 nm, 273 nm, 370 nm[3] |

Quantitative Yields for Rifamycin O Isolation

The following table summarizes the quantitative data from the experimental protocols described in section 3.2.2.

| Table 4: Representative Yields for the Conversion of Rifamycin B to Rifamycin O | |||

| Starting Material | Oxidizing Agent | Crude Rifamycin O Yield | Purified Rifamycin O Yield (after recrystallization) |

| 10 g Rifamycin B | Sodium Nitrite / HCl | 9.0 g (90%) | 8.5 g (85%) |

| 10 g Rifamycin B | Hydrogen Peroxide | 6.5 g (65%) | Not specified |

Yields are calculated based on the molar mass of Rifamycin B (755.82 g/mol ) and Rifamycin O (753.79 g/mol ).

Conclusion

The discovery of the rifamycin family of antibiotics and the subsequent development of methods for their isolation and modification have had a profound impact on the treatment of bacterial diseases. Rifamycin O, while not used directly as a therapeutic agent, remains a cornerstone in the synthesis of modern rifamycin derivatives. The protocols and data presented in this guide offer a comprehensive technical resource for the production and isolation of this important molecule, from the fermentation of A. mediterranei to the purification of the final product. A thorough understanding of these processes is essential for the continued development of novel and effective antibiotics to combat the growing challenge of antimicrobial resistance.

References

An In-depth Technical Guide to Rifamycin O: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Rifamycin O, a key member of the ansamycin class of antibiotics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Identification

Rifamycin O is a macrocyclic antibiotic characterized by a naphthoquinone core spanned by an aliphatic ansa chain. This unique structure is fundamental to its biological activity.

Table 1: Chemical Identifiers for Rifamycin O

| Identifier | Value | Reference |

| IUPAC Name | [(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate | [1] |

| CAS Number | 14487-05-9 | [1][2] |

| Molecular Formula | C39H47NO14 | [1][2][3][4] |

| SMILES | C[C@H]1/C=C/C=C(\C(=O)NC2=CC3(C4=C(C2=O)C(=C(C5=C4C(=O)--INVALID-LINK--(O/C=C/--INVALID-LINK--C)O)C)OC(=O)C)C">C@@HOC)C)C)O)OCC(=O)O3)/C | [1][5] |

| InChI Key | RAFHKEAPVIWLJC-KQOHHTLASA-N | [1] |

Physicochemical Properties

The physicochemical properties of Rifamycin O are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Table 2: Physicochemical Properties of Rifamycin O

| Property | Value | Reference |

| Molecular Weight | 753.79 g/mol | [1][2][3][4] |

| Appearance | Light yellow crystalline substance; Beige powder; Yellow to Dark Yellow solid | [6][7][8][9] |

| Melting Point | Decomposes at 160°C, does not melt below 300°C; 171°C (decomposes) | [6][8][9][10] |

| Solubility | Insoluble in water and dilute mineral acids. Slightly soluble in methanol, ethanol, and ethyl acetate. Fairly readily soluble in acetone. Soluble in DMSO and aqueous acetonitrile. | [6][7][11] |

| pKa | Two weakly acidic groups with pKa values of 7.7 and 10.75 in aqueous methanol. Another predicted pKa is 4.61. | [6][8][9] |

| Optical Rotation | [α]D20 = +71.5° (c = 1 in dioxane) | [6][8][9][12] |

Mechanism of Action

Rifamycin O, like other members of the rifamycin family, exerts its antibacterial effect by inhibiting bacterial RNA synthesis.[13] It specifically targets the DNA-dependent RNA polymerase (RNAP), a crucial enzyme in bacterial transcription.

The mechanism involves the high-affinity binding of the rifamycin molecule to the β-subunit of the prokaryotic RNA polymerase.[][15] This binding action sterically blocks the elongation of the nascent RNA chain, thereby halting transcription and subsequent protein synthesis, which ultimately leads to bacterial cell death.[15][16] An important characteristic of rifamycins is their selectivity for the bacterial RNAP over the mammalian counterpart, which accounts for their therapeutic utility.[16]

Caption: Inhibition of bacterial RNA polymerase by Rifamycin O.

Experimental Protocols

Synthesis of Rifamycin O from Rifamycin B

A common method for the preparation of Rifamycin O involves the oxidation of Rifamycin B.

Protocol:

-

Dissolve 10 g of Rifamycin B in 2000 mL of methanol.[6]

-

Add a solution of 50 g of sodium nitrite in 250 mL of water.[6]

-

Slowly add 10% hydrochloric acid until the reaction mixture is mildly acidic (pH approximately 4.0).[6]

-

Rifamycin O will precipitate during the addition of the acid.[6]

-

Cool the mixture to 0°C.[6]

-

Collect the precipitate by filtration and dry.[6]

-

The crude product can be recrystallized from methanol to yield pure Rifamycin O.[6]

Caption: Workflow for the synthesis of Rifamycin O.

Analytical Characterization

The identity and purity of Rifamycin O can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity is often determined by HPLC.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and thermospray mass spectrometry can provide molecular weight confirmation.[17] Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) has been used to identify Rifamycin O in bacterial extracts, with a measured m/z of the molecular ion at 752.2954.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is used to confirm the chemical structure.[11]

Role in Drug Development

Rifamycin O serves as a crucial intermediate in the synthesis of other clinically important rifamycin derivatives, such as Rifaximin.[8][9][10] It is also used as a reference standard (Rifaximin EP Impurity F) in the quality control of Rifaximin production.[9]

Caption: Rifamycin O as a precursor for Rifaximin.

Conclusion

Rifamycin O is a pivotal compound in the field of antibiotics. Its well-defined chemical structure and properties, coupled with a clear understanding of its mechanism of action, make it a subject of continued interest in both academic research and industrial drug development. This guide provides a foundational understanding for professionals working with this important molecule.

References

- 1. Rifamycin, 4-O-(carboxymethyl)-1-deoxy-1,4-dihydro-4-hydroxy-1-oxo-, gamma-lactone | C39H47NO14 | CID 5280468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rifamycin O | CAS No- 14487-05-9 | Simson Pharma Limited [simsonpharma.com]

- 3. Rifamycin O (4-O-(Carboxymethyl)-1-deoxy-1,4-dihydro-4-hyd… [cymitquimica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. DE1181228B - Process for the preparation of rifamycin O and its monoacetyl derivative - Google Patents [patents.google.com]

- 7. biossusa.com [biossusa.com]

- 8. Rifamycin O CAS#: 14487-05-9 [m.chemicalbook.com]

- 9. Rifamycin O CAS No. 14487-05-9 - Zhengzhou Minzhong Pharmaceutical Co., Ltd. [minzhongpharma.com]

- 10. usbio.net [usbio.net]

- 11. adipogen.com [adipogen.com]

- 12. Rifamycins [drugfuture.com]

- 13. Rifamycin O | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]

- 16. Rifamycin - Wikipedia [en.wikipedia.org]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Rifamycin O

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifamycin O, a member of the ansamycin class of antibiotics, represents an intriguing case study in the broader family of rifamycins. While the general mechanism of action for rifamycins—the inhibition of bacterial DNA-dependent RNA polymerase (RNAP)—is well-established, the specific activity of Rifamycin O presents unique characteristics. This technical guide provides a comprehensive overview of the core mechanism of action of Rifamycin O, contextualized within the broader understanding of rifamycin antibiotics. It delves into the molecular interactions with RNAP, the prevailing hypothesis of conformational activation, comparative analyses with other rifamycins, and mechanisms of bacterial resistance. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary molecular target of all rifamycins, including Rifamycin O, is the bacterial DNA-dependent RNA polymerase (RNAP), a multi-subunit enzyme essential for transcription.[1][2][] Rifamycins exert their bactericidal effect by binding to the β-subunit of RNAP.[1][2][] This binding occurs in a deep pocket within the DNA/RNA channel, in close proximity to the enzyme's active site but not directly at the catalytic center.[1][4]

The binding of the rifamycin molecule within this pocket physically obstructs the path of the elongating RNA transcript.[4] This steric hindrance prevents the extension of the nascent RNA chain beyond a length of 2-3 nucleotides, effectively halting transcription initiation.[4] This leads to a cessation of protein synthesis and ultimately results in bacterial cell death. A key feature of rifamycins is their high selectivity for prokaryotic RNAP over mammalian enzymes, which accounts for their favorable therapeutic index.[1]

References

- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 4. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Rifamycin O Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycins are a class of ansamycin antibiotics renowned for their potent activity against a broad spectrum of bacteria, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] First isolated in 1957 from Amycolatopsis mediterranei (formerly Streptomyces mediterranei), these complex natural products function by specifically inhibiting bacterial DNA-dependent RNA polymerase.[1] Rifamycin O, a key intermediate in the synthesis of the clinically important antibiotic rifaximin, is derived from the fermentation product Rifamycin B.[2] This technical guide provides an in-depth exploration of the Rifamycin O biosynthetic pathway, detailing the genetic and enzymatic machinery, regulatory networks, and experimental methodologies crucial for its study and manipulation.

The Rifamycin Biosynthetic Gene Cluster (rif)

The biosynthesis of rifamycins is orchestrated by a large, contiguous gene cluster (~90 kb) in Amycolatopsis mediterranei.[3] This cluster harbors the genes encoding all the necessary enzymes for the synthesis of the rifamycin backbone, its subsequent modifications, as well as genes for regulation and self-resistance. The core of the rifamycin structure is assembled from two primary precursor streams: the aminoshikimate pathway, which provides the unique 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, and the polyketide pathway, which elongates the ansa chain using acetate and propionate units.[3]

The Biosynthetic Pathway to Rifamycin O

The journey from primary metabolites to Rifamycin O is a multi-step process involving a cascade of enzymatic reactions. The key stages are outlined below.

Synthesis of the AHBA Starter Unit

The biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit is a critical branch off the shikimate pathway.[3] This pathway is catalyzed by a series of enzymes encoded by the rifG-N genes. The terminal step, the aromatization of 5-amino-5-deoxy-3-dehydroshikimate to AHBA, is catalyzed by AHBA synthase, encoded by the rifK gene.[4]

Polyketide Chain Assembly

The rifamycin ansa chain is assembled by a type I modular polyketide synthase (PKS) encoded by the rifA-E genes.[5] This enzymatic assembly line consists of ten modules, each responsible for the addition and modification of a specific extender unit (either malonyl-CoA or methylmalonyl-CoA).[5] The process is initiated by the loading of the AHBA starter unit onto the PKS.

Post-PKS Modifications and Formation of Rifamycin B

Following the assembly of the polyketide chain, a series of post-PKS modifications, including cyclization and oxidations, lead to the formation of proansamycin X, the first macrocyclic intermediate.[3] Further enzymatic transformations, including those catalyzed by a transketolase (Rif15) and a cytochrome P450 enzyme (Rif16), convert Rifamycin S to Rifamycin L and subsequently to Rifamycin B, the primary product of fermentation in many industrial strains.

Conversion of Rifamycin B to Rifamycin O

Rifamycin O is generated from Rifamycin B through an oxidative process. This conversion can be achieved through both chemical and enzymatic methods.

-

Chemical Conversion: Oxidation of Rifamycin B to Rifamycin O can be performed using various oxidizing agents, such as hydrogen peroxide or sodium nitrite, in an acidic methanolic solution.

-

Enzymatic Conversion: A specific enzyme, Rifamycin B oxidase, catalyzes the oxidation of Rifamycin B to Rifamycin O. This enzyme has been identified in microorganisms such as Monocillium spp. and Humicola spp..

The biosynthetic pathway from the precursor AHBA to Rifamycin O is depicted in the following diagram:

Caption: The biosynthetic pathway of Rifamycin O.

Regulation of Rifamycin Biosynthesis

The production of rifamycin is tightly regulated at the transcriptional level. Two key transcriptional regulators have been identified:

-

RifZ (AMED_0655): A pathway-specific activator belonging to the LuxR family of regulators. RifZ directly binds to the promoter regions of multiple operons within the rif cluster, upregulating their transcription.

-

GlnR: A global nitrogen regulator that plays a dominant role in activating rifamycin biosynthesis. GlnR activates the transcription of the entire rif cluster both directly, by binding to the promoter of rifK (AHBA synthase), and indirectly, by activating the expression of the pathway-specific activator rifZ.

The regulatory cascade controlling rifamycin biosynthesis is illustrated below:

Caption: Regulatory network of rifamycin biosynthesis.

Quantitative Data

A summary of the available quantitative data for key enzymes and fermentation yields is presented below.

| Parameter | Value | Enzyme/Strain | Conditions |

| Enzyme Kinetics | |||

| Rif15 (Transketolase) Km | 8.8 ± 2.4 µM | A. mediterranei | Substrate: Rifamycin S |

| Rif15 (Transketolase) kcat | (2.2 ± 0.1) × 10-2 min-1 | A. mediterranei | |

| Fermentation Yields | |||

| Rifamycin B | 17.17 g/L | A. mediterranei NCH (amplified variant) | Fed-batch fermentation |

| Rifamycin B | 5.3 g/L | A. mediterranei ATCC 21789 | Fed-batch fermentation |

| Rifamycin SV | 1.79 g/L (1791.7 µM) | A. mediterranei U32 | With glucose supplementation |

| Rifamycin B | ~50 mg/L | A. mediterranei S699 (wild type) | |

| 24-desmethylrifamycin B | ~20 mg/L | A. mediterranei DCO#34 (mutant) |

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of the rifamycin biosynthetic pathway.

Gene Cloning and Heterologous Expression

A representative workflow for the cloning and expression of a rifamycin biosynthetic gene is as follows:

Caption: Experimental workflow for gene cloning and expression.

1. Gene Cloning:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from A. mediterranei using standard protocols.

-

PCR Amplification: Amplify the target gene from the genomic DNA using gene-specific primers with appropriate restriction sites.

-

Vector Ligation: Digest the PCR product and the expression vector (e.g., pET series) with the corresponding restriction enzymes and ligate them using T4 DNA ligase.

-

Transformation and Screening: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α). Screen for positive clones by colony PCR and confirm by Sanger sequencing.

2. Heterologous Expression and Protein Purification:

-

Expression Host Transformation: Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours to overnight.

-

Cell Lysis and Purification: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication. Clarify the lysate by centrifugation and purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Enzyme Assays

Rifamycin B Oxidase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing Rifamycin B solution, the purified Rifamycin B oxidase enzyme (or whole cells), and a suitable buffer (pH 4-9).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30-40°C) with aeration.

-

Analysis: Monitor the conversion of Rifamycin B to Rifamycin O over time by taking aliquots and analyzing them by HPLC.

Metabolite Analysis by HPLC

-

Sample Preparation: Extract rifamycins from the fermentation broth or enzyme assay mixture using a suitable organic solvent (e.g., ethyl acetate) after acidification. Evaporate the solvent and redissolve the residue in methanol.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV detector at a wavelength of 334 nm for Rifamycin B and 425 nm for other rifamycins.

-

-

Quantification: Quantify the concentration of each rifamycin by comparing the peak area to a standard curve of known concentrations.

Conclusion

The Rifamycin O biosynthetic pathway is a complex and highly regulated process that has been the subject of extensive research. A thorough understanding of the genes, enzymes, and regulatory networks involved is crucial for the rational design of strategies to improve the production of rifamycins and to generate novel, more effective derivatives. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and engineer this important biosynthetic pathway. The continued exploration of the rifamycin biosynthetic machinery holds significant promise for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. chimia.ch [chimia.ch]

- 3. Rifamycin Biosynthesis [faculty.washington.edu]

- 4. EC 4.2.1.144 [iubmb.qmul.ac.uk]

- 5. Characterization of the enzymatic domains in the modular polyketide synthase involved in rifamycin B biosynthesis by Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]

Rifamycin O: A Technical Deep-Dive into its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin O is a member of the ansamycin class of antibiotics, characterized by a naphthoquinone core spanned by an aliphatic ansa chain. As a precursor in the biosynthesis of other rifamycin derivatives, its own antibacterial potential warrants detailed investigation. This technical guide provides an in-depth analysis of the antibacterial spectrum of Rifamycin O, its mechanism of action, and standardized methodologies for its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound's therapeutic potential.

Mechanism of Action

Rifamycin O, like other members of the rifamycin class, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[] This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis.

The specific mechanism involves the binding of Rifamycin O to the β-subunit of the bacterial RNAP. This binding interaction sterically hinders the elongation of the nascent RNA chain, effectively halting the transcription process. The high affinity of rifamycins for prokaryotic RNAP and their poor affinity for the mammalian counterpart account for their selective toxicity against bacteria.

In Vitro Antibacterial Spectrum of Rifamycin O

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Rifamycin O against various bacterial species. The data has been compiled from available in vitro studies.

Table 1: Activity of Rifamycin O Against Mycobacterium Species

| Organism | Strain | MIC (µg/mL) | Reference |

| Mycobacterium abscessus subsp. abscessus | CIP 104536T S | 4.0 - 6.2 (MIC90) | [2] |

| Mycobacterium abscessus subsp. bolletii | CIP 108541T | 4.0 - 6.2 (MIC90) | [2] |

| Mycobacterium abscessus subsp. massiliense | CIP 108297T | 4.0 - 6.2 (MIC90) | [2] |

Table 2: Activity of Rifamycin O Against Other Pathogenic Bacteria

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | - | >100 | |

| Proteus vulgaris | - | >100 | |

| Bacillus subtilis | - | 2.5 | |

| Streptococcus hemolyticus | - | 0.025 | |

| Streptococcus faecalis | - | 0.5 | |

| Micrococcus aureus | - | 0.025 |

Note: Data for non-mycobacterial species is from older sources and may require contemporary re-evaluation.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the in vitro activity of an antimicrobial agent. The following outlines a standardized broth microdilution method based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of Rifamycin O in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of Rifamycin O in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

-

Further dilute the stock solution in the appropriate broth medium to achieve the desired starting concentration for the serial dilutions.

2. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile saline solution or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Procedure:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the Rifamycin O solution in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for non-fastidious bacteria).

-

The final volume in each well is typically 100 µL.

-

Add 10 µL of the standardized bacterial inoculum to each well.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

4. Incubation:

-

Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is defined as the lowest concentration of Rifamycin O that completely inhibits visible growth of the organism as detected by the unaided eye.

Conclusion

Rifamycin O demonstrates significant in vitro activity, particularly against Mycobacterium abscessus. Its efficacy against other pathogenic bacteria, based on available data, suggests a spectrum that includes both Gram-positive and some Gram-negative organisms. However, to fully delineate its clinical potential, further comprehensive in vitro studies against a broader range of contemporary clinical isolates are warranted. The standardized protocols provided in this guide offer a framework for such future investigations, ensuring consistency and comparability of data across different research settings. The unique mechanism of action, targeting a fundamental bacterial process, continues to make the rifamycin class a valuable area of antibiotic research and development.

References

An In-depth Technical Guide on Rifamycin O Derivatives and Analogues

Introduction to Rifamycin O and its Derivatives

Rifamycins are a class of antibiotics characterized by a macrocyclic structure, specifically an aliphatic ansa chain bridging a naphthoquinone core.[1] They are synthesized naturally by the bacterium Amycolatopsis rifamycinica or through artificial means.[1] This class of antibiotics is particularly effective against mycobacteria, making them crucial in the treatment of tuberculosis, leprosy, and Mycobacterium avium complex (MAC) infections.[1] The primary member of this family, Rifamycin O, serves as a key intermediate for the synthesis of various therapeutically important derivatives.[2][3]

The core mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][] They bind to the β-subunit of the prokaryotic RNAP, creating a steric block that prevents the elongation of RNA chains beyond a few nucleotides.[5][6] This selective inhibition of bacterial transcription, with minimal effect on mammalian enzymes, provides a favorable therapeutic window.[1][] Well-known derivatives include rifampicin (rifampin), rifabutin, rifapentine, and rifaximin, each with distinct clinical applications.[1][] For instance, rifampicin is a cornerstone of tuberculosis therapy, while rifaximin is a non-absorbable antibiotic used for gastrointestinal conditions.[1][]

Despite their efficacy, the development of bacterial resistance is a significant concern, often arising from single amino acid changes in the bacterial RNAP.[1] This has driven ongoing research into new Rifamycin O derivatives and analogues to overcome resistance and improve therapeutic properties.

Synthesis of Rifamycin O Derivatives

The synthesis of rifamycin derivatives primarily originates from Rifamycin B, which is produced via fermentation of Nocardia mediterranei. Rifamycin B is then converted to Rifamycin O, a key intermediate for further modifications.[3]

Key Synthetic Transformations:

-

Oxidation of Rifamycin B to Rifamycin O: This conversion can be achieved through chemical oxidation using agents like sodium nitrite or hydrogen peroxide in a slightly acidic medium.[3][7] Biological processes employing microorganisms such as Humicola spp. or Monocillium spp. have also been developed for this transformation.[3]

-

Hydrolysis of Rifamycin O to Rifamycin S: Rifamycin O can be hydrolyzed to Rifamycin S, another crucial intermediate, under more acidic conditions.[3][8]

-

Modification at the C3 Position: The C3 position of the naphthoquinone core is a common site for introducing diverse side chains to modulate the antibiotic's activity and pharmacokinetic profile.[9][10] For example, rifaximin is synthesized by reacting Rifamycin O with 2-amino-4-methylpyridine.[11][12]

-

Modification at the C8 Position: Analogues with substitutions at the C8 position have been synthesized by activating the C8 phenol as a sulfonate ester, followed by displacement with nucleophiles.[13]

Structure-Activity Relationship (SAR)

The antibacterial activity of rifamycin derivatives is intricately linked to their three-dimensional structure. The spatial arrangement of four specific oxygen atoms is crucial for forming hydrogen bonds with the bacterial RNAP.[2][14]

-

Ansa Chain: Modifications to the ansa chain can influence the compound's conformation and its ability to bind to the RNAP. The methyl group at C34 plays a key role in determining the geometry of the pharmacophore.[2]

-

C3 Substituents: The nature of the substituent at the C3 position significantly impacts the antibacterial potency. Studies have shown that bulky hydrazone or oxime groups at this position can enhance inhibitory activity.[10][15] A correlation between the lipophilicity (logP) of the C3 extension and biological activity has also been observed.[10]

-

C8 Hydroxyl Group: The hydroxyl group at the C8 position acts as a hydrogen bond acceptor, interacting with amino acid residues in the RNAP binding site.[13] Loss of this interaction is a mechanism of resistance in some mutant strains.[13]

Quantitative Data

The following tables summarize the minimum inhibitory concentration (MIC) values for Rifamycin O and its key derivatives against various bacterial species.

Table 1: In Vitro Activity of Rifamycin O and Comparators against Mycobacterium abscessus Subspecies [16]

| Compound | M. abscessus subsp. abscessus MIC₉₀ (µM) | M. abscessus subsp. massiliense MIC₉₀ (µM) | M. abscessus subsp. bolletii MIC₉₀ (µM) |

| Rifamycin O | 4.0 | 6.2 | 4.8 |

| Rifampicin | >128 | >128 | >128 |

| Rifapentine | >128 | >128 | >128 |

| Rifabutin | 4.0 | 8.0 | 8.0 |

| Clarithromycin | 0.5 | 0.5 | 32.0 |

Table 2: In Vitro Activity of Rifamycin W Analogues against Staphylococcus aureus [17]

| Compound | MIC (µg/mL) |

| Analogue 1 | 5 |

| Analogue 2 | 40 |

| Analogue 3 | 0.5 |

Table 3: General MIC Ranges for Rifamycin Derivatives against Nontuberculous Mycobacteria (NTM) [18]

| Compound | NTM Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Rifabutin | M. avium complex | ≤0.062 - 0.5 | ≤0.062 - 0.5 | 0.25 - 1 |

| Rifabutin | M. abscessus | 0.0625 - 32 | 1 | 8 |

Experimental Protocols

5.1. Synthesis of Rifaximin from Rifamycin O [12]

This protocol describes a common method for the synthesis of Rifaximin.

-

Reaction Setup: In a suitable flask, charge demineralized water, ethyl alcohol, and acetone.

-

Addition of Reactants: Add Rifamycin O and 2-amino-4-methylpyridine to the solvent mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 24-36 hours.

-

Precipitation: Cool the solution to induce the precipitation of the solid product.

-

Filtration and Washing: Filter the precipitated solid and wash it.

-

Purification: Suspend the solid in a mixture of ethyl alcohol and water, and heat with stirring.

-

Final Isolation: Cool the suspension, filter the solid, wash, and dry to obtain Rifaximin.

5.2. Antibacterial Susceptibility Testing (Broth Microdilution) [5][19][20]

This is a standard method for determining the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[5]

-

Serial Dilution: Perform serial two-fold dilutions of the rifamycin derivative in the broth medium in a 96-well microtiter plate.[5]

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[5]

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.[5]

-

MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[5][19]

5.3. In Vitro Transcription Inhibition Assay [5]

This assay measures the ability of a compound to inhibit RNA polymerase.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, salts, NTPs, and RNA polymerase.

-

Inhibitor Addition: Add the rifamycin derivative at various concentrations.

-

Transcription Initiation: Initiate the reaction by adding the DNA template.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Product Analysis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Quantify the amount of full-length transcript to determine the extent of inhibition.

Mandatory Visualizations

Caption: Mechanism of Action of Rifamycin Derivatives.

Caption: Drug Discovery Workflow for Rifamycin Analogues.

References

- 1. Rifamycin - Wikipedia [en.wikipedia.org]

- 2. Comprehensive study on structure-activity relationships of rifamycins: discussion of molecular and crystal structure and spectroscopic and thermochemical properties of rifamycin O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4431735A - Biological process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. DE1181228B - Process for the preparation of rifamycin O and its monoacetyl derivative - Google Patents [patents.google.com]

- 8. US3933801A - Process for preparing rifamycin S by hydrolysis of rifamycin O - Google Patents [patents.google.com]

- 9. DNA-polymerase inhibitors. Rifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US9765088B2 - Process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

- 13. Synthesis and structure-activity relationships of novel substituted 8-amino, 8-thio, and 1,8-pyrazole congeners of antitubercular rifamycin S and rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantitative structure--activity correlations of rifamycins as inhibitors of viral RNA-directed DNA polymerase and mammalian alpha and beta DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rifamycin O, An Alternative Anti-Mycobacterium abscessus Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

The Role of Rifamycin O in Tuberculosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rifamycins are a cornerstone of tuberculosis (TB) therapy, primarily through their potent inhibition of bacterial RNA polymerase. While Rifampicin is the most well-known member of this class for TB treatment, emerging research into other rifamycin analogues, such as Rifamycin O, is crucial in the face of growing antibiotic resistance. This technical guide provides an in-depth overview of the current understanding of Rifamycin O's role in mycobacterial research, with a focus on its potential relevance to Mycobacterium tuberculosis. Due to a notable gap in the existing literature regarding the specific activity of Rifamycin O against M. tuberculosis, this document leverages data from studies on the closely related non-tuberculous mycobacterium, Mycobacterium abscessus, to provide a comparative framework. This guide details the mechanism of action of rifamycins, presents available quantitative data, outlines key experimental protocols for assessing antimycobacterial activity, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Rifamycin O

Rifamycin O is a derivative of the naturally occurring rifamycin B, produced by the bacterium Amycolatopsis mediterranei. Structurally, it belongs to the ansamycin class of antibiotics, characterized by an aliphatic ansa chain bridging a naphthoquinone core. A key structural feature of Rifamycin O, which it shares with the anti-mycobacterial agent rifabutin, is the absence of a hydroquinone group at the C1 and C4 positions. This is significant because the hydroquinone moiety in rifampicin can be prone to oxidation, potentially impacting its activity against certain mycobacteria.

Mechanism of Action

The primary mechanism of action for all rifamycins, including Rifamycin O, is the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1] This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis and overall bacterial viability.

Rifamycins bind to a specific site on the β-subunit of the bacterial RNAP, encoded by the rpoB gene.[2][3] This binding physically blocks the path of the elongating RNA molecule after the first few nucleotides have been joined, a mechanism known as steric occlusion.[2] This prevents the synthesis of longer RNA transcripts, leading to a halt in protein production and ultimately, bacterial cell death.[1][2] The high selectivity of rifamycins for prokaryotic RNAP over its eukaryotic counterpart contributes to their favorable safety profile in humans.[2]

Downstream Cellular Effects of RNAP Inhibition in M. tuberculosis

Inhibition of RNAP in Mycobacterium tuberculosis by rifamycins triggers a cascade of downstream cellular events beyond the immediate cessation of transcription. Studies on rifampicin have revealed significant alterations in the bacterial transcriptome and proteome. These changes include the dysregulation of genes and proteins involved in:

-

Cell Wall Synthesis and Lipid Metabolism: Exposure to rifampicin has been shown to lead to the underexpression of proteins crucial for these processes, suggesting a secondary impact on the integrity of the mycobacterial cell envelope.[4]

-

Metabolic Pathways: Treatment with rifampicin significantly alters various metabolic pathways, including those for pyrimidines, purines, and amino acids.[5]

-

Efflux and Transport: Rifampicin exposure can induce changes in gene clusters associated with efflux pumps and transport systems, which may play a role in the development of resistance.[6]

-

Cell Division: Rifampicin can elicit a cell division arrest, which is mediated through its inhibition of RNAP.[7]

The following diagram illustrates the central mechanism of action of Rifamycin O and the subsequent downstream effects observed in M. tuberculosis upon treatment with rifamycins.

Caption: Mechanism of Rifamycin O action and its downstream cellular consequences.

Quantitative Data on Antimycobacterial Activity

Table 1: In Vitro Activity of Rifamycin O and Comparators against Mycobacterium abscessus

| Compound | M. abscessus Strain | MIC50 (µM) | MIC90 (µM) | Reference |

| Rifamycin O | CIP 104536T R | 3.9 | - | [8] |

| Rifamycin O | subsp. bolletii CIP108541T | - | 4.0 | [8] |

| Rifamycin O | subsp. massiliense CIP108297T | - | 6.2 | [8] |

| Rifamycin O | subsp. abscessus CIP 104536T S | - | 4.0 | [8] |

| Rifabutin | CIP 104536T R | < 20 | - | [8] |

| Rifampicin | CIP 104536T R | > 20 | - | [8] |

| Rifapentine | CIP 104536T R | > 20 | - | [8] |

| Clarithromycin | CIP 104536T R | < 20 | - | [8] |

Table 2: In Vitro Activity of Common Rifamycins against Mycobacterium tuberculosis

| Compound | M. tuberculosis Strain | MIC (mg/L) | Reference |

| Rifampicin | H37Rv | 0.5 | [9] |

| Rifapentine | H37Rv | 0.125 | [9] |

| Rifabutin | N/A | ≤ 0.5 (Susceptible) | [10] |

| Rifampicin | Intracellular (Guinea Pig Macrophages) | 0.1 | [11] |

| Rifampicin | Extracellular | 0.2 | [11] |

Table 3: In Vivo Efficacy of Rifamycin O against M. abscessus in a Zebrafish Model

| Treatment (25 µM) | Outcome | Observation | Reference |

| Rifamycin O | Survival Rate | ~54% survival at 13 days post-infection | [8] |

| Rifamycin O | Bacterial Load | Significant reduction in bacterial CFU | [8] |

| Rifabutin | Survival Rate | ~50% survival at 13 days post-infection | [8] |

| Rifampicin | Bacterial Load | No significant reduction in bacterial CFU | [8] |

| Rifapentine | Bacterial Load | No significant reduction in bacterial CFU | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimycobacterial activity of compounds like Rifamycin O. These protocols can be adapted for specific research needs.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween 80

-

Rifamycin O stock solution (e.g., in DMSO)

-

Sterile 96-well microplates

-

-

Procedure:

-

Prepare a serial two-fold dilution of Rifamycin O in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.

-

Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

The MIC is determined as the lowest drug concentration that inhibits visible bacterial growth.

-

Resazurin Microtiter Assay (REMA)

REMA is a colorimetric assay used to assess the viability of mycobacteria and determine drug susceptibility. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

-

Materials:

-

Materials from the Broth Microdilution Assay

-

Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

-

-

Procedure:

-

Perform the broth microdilution assay as described above (steps 1-6).

-

After the initial incubation period (e.g., 7 days), add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates at 37°C overnight.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

-

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the Broth Microdilution and REMA methods.

Caption: Workflow for MIC determination using Broth Microdilution and REMA.

Macrophage Infection Model for Intracellular Efficacy

This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages, which is a key environment for the pathogen during infection.

-

Materials:

-

Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages

-

Cell culture medium (e.g., RPMI 1640) with supplements

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

M. tuberculosis culture

-

Rifamycin O

-

Sterile water for cell lysis

-

7H10 or 7H11 agar plates

-

-

Procedure:

-

Seed macrophages in a multi-well plate and differentiate if necessary (e.g., with PMA for THP-1 cells).

-

Infect the macrophage monolayer with M. tuberculosis at a specified multiplicity of infection (MOI).

-

After an incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria.

-

Add fresh medium containing serial dilutions of Rifamycin O to the infected cells.

-

Incubate for a defined period (e.g., 24-72 hours).

-

At the end of the treatment period, lyse the macrophages with sterile water to release the intracellular bacteria.

-

Prepare serial dilutions of the lysate and plate on 7H10 or 7H11 agar to determine the number of viable bacteria (CFU/mL).

-

Calculate the reduction in intracellular bacterial load compared to an untreated control.

-

Zebrafish (Danio rerio) Infection Model for In Vivo Efficacy

The zebrafish embryo model offers a transparent, whole-organism system for rapid in vivo assessment of drug efficacy and toxicity.

-

Materials:

-

Zebrafish embryos

-

M. tuberculosis or a suitable surrogate like M. marinum expressing a fluorescent protein (e.g., GFP)

-

Microinjection apparatus

-

Rifamycin O

-

Fluorescence microscope

-

-

Procedure:

-

Inject a known number of fluorescently labeled mycobacteria into the yolk sac or caudal vein of zebrafish embryos at 24-48 hours post-fertilization.

-

Following infection, transfer the embryos to a multi-well plate containing embryo medium with different concentrations of Rifamycin O.

-

Monitor the infection progression and bacterial burden over several days using fluorescence microscopy.

-

Assess drug efficacy by quantifying changes in the fluorescent bacterial load and by monitoring embryo survival rates.

-

For bacterial burden quantification, a subset of embryos can be lysed at different time points, and the lysate plated for CFU counting.

-

Structure-Activity Relationship (SAR) of Rifamycins

The antimycobacterial activity of rifamycins is influenced by their chemical structure. While a comprehensive SAR for Rifamycin O is not fully elucidated, some general principles for the rifamycin class are known:

-

The Ansa Bridge: The aliphatic chain is crucial for maintaining the correct conformation for binding to RNAP. Modifications to the hydroxyl groups at C21 and C23 can significantly reduce activity.

-

The Naphthoquinone Core: This part of the molecule is essential for the interaction with the RNAP binding pocket.

-

C3 and C4 Positions: Modifications at these positions can influence the drug's activity and pharmacokinetic properties. As mentioned, the absence of a hydroquinone at C1 and C4 in Rifamycin O and rifabutin may contribute to their activity against certain mycobacteria that are less susceptible to rifampicin.

Conclusion and Future Directions

Rifamycin O presents an interesting profile for further investigation in the context of mycobacterial infections. Its demonstrated efficacy against M. abscessus, a notoriously difficult-to-treat pathogen, suggests potential for broader antimycobacterial activity. However, a significant knowledge gap exists regarding its specific activity against Mycobacterium tuberculosis.

Future research should prioritize:

-

In vitro susceptibility testing of Rifamycin O against a panel of drug-sensitive and drug-resistant clinical isolates of M. tuberculosis.

-

Determination of the IC50 of Rifamycin O against purified M. tuberculosis RNA polymerase.

-

Evaluation of the intracellular killing efficacy of Rifamycin O in macrophage infection models.

-

In vivo efficacy studies in established animal models of tuberculosis, such as the mouse model.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

Addressing these research questions will be critical in determining whether Rifamycin O or its derivatives could represent a viable new tool in the fight against tuberculosis.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Rifampin? [synapse.patsnap.com]

- 3. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight about cell wall remodulation triggered by rifampicin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rifampicin-Mediated Metabolic Changes in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rifampicin-induced transcriptome response in rifampicin-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RNA polymerase-mediated regulation of intrinsic antibiotic resistance and bacterial cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Predicting differential rifamycin resistance in clinical M. tuberculosis isolates by specific rpoB mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular growth and drug susceptibility of Mycobacterium tuberculosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the In Vivo Efficacy of Rifamycin O in Animal Models

This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vivo efficacy of Rifamycin O in animal models. The document summarizes key quantitative data, details experimental protocols from published studies, and presents visual representations of workflows and mechanisms of action to facilitate understanding and future research in this area.

Executive Summary

Rifamycin O, a member of the ansamycin class of antibiotics, has demonstrated promising in vitro activity against various bacteria. However, publicly available in vivo efficacy data is currently limited to studies in the zebrafish model, specifically for infections with Mycobacterium abscessus. While these initial findings are encouraging, further research in mammalian models is necessary to fully elucidate the therapeutic potential of Rifamycin O. This guide will present the available data on Rifamycin O and supplement it with established protocols for other rifamycin derivatives in widely used murine models, offering a framework for future in vivo studies.

The primary mechanism of action for rifamycins involves the inhibition of bacterial DNA-dependent RNA polymerase, which blocks RNA synthesis and leads to bacterial cell death[1][2][][4][5].

Mechanism of Action: Rifamycin Pathway

Rifamycins exert their bactericidal effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP). This binding action creates a steric hindrance that physically blocks the elongation of the nascent RNA chain beyond a few nucleotides, thereby halting transcription and subsequent protein synthesis, which is ultimately lethal to the bacterium.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Rifamycin O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin O is a key intermediate in the synthesis of various clinically important antibiotics, most notably Rifaximin. It belongs to the ansamycin class of antibiotics, characterized by a naphthoquinone core spanned by an aliphatic ansa chain. Rifamycin O is not typically produced directly by fermentation but is chemically derived from Rifamycin B, a natural product of the bacterium Amycolatopsis mediterranei.[1][2][3] The primary method for its synthesis is the oxidation of Rifamycin B.[2]

These application notes provide detailed protocols for the chemical synthesis of Rifamycin O from Rifamycin B and its subsequent purification. The methodologies are compiled from established patents and scientific literature to ensure reproducibility and high-purity outcomes.

Chemical Conversion Pathway of Rifamycins

Rifamycin B is the common precursor for several other rifamycins. It is first oxidized to Rifamycin O, which can then be hydrolyzed to yield Rifamycin S. Rifamycin S is another critical intermediate for the production of semisynthetic derivatives like Rifampicin.[2][4] The relationship between these key rifamycins is illustrated below.

Synthesis of Rifamycin O from Rifamycin B

The synthesis of Rifamycin O involves the selective oxidation of the glycolic acid side chain of Rifamycin B. Various oxidizing agents can be employed for this conversion.[5] The general workflow is outlined below.

References

- 1. Rifamycin Biosynthesis [faculty.washington.edu]

- 2. chimia.ch [chimia.ch]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. US3933801A - Process for preparing rifamycin S by hydrolysis of rifamycin O - Google Patents [patents.google.com]

- 5. US3847903A - Method for extracting and isolating rifamycin o from fermentation broths of rifamycins - Google Patents [patents.google.com]

Application Notes and Protocols for the Characterization of Rifamycin O

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of Rifamycin O, a key intermediate in the synthesis of various rifamycin antibiotics. The following sections detail the methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, which are critical for the identification, quantification, and purity assessment of Rifamycin O.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, quantification, and purity analysis of Rifamycin O and its related substances. A stability-indicating HPLC method is crucial for monitoring the degradation of Rifamycin O under various stress conditions.

Experimental Workflow for HPLC Analysis of Rifamycin O

Caption: Workflow for the quantitative analysis of Rifamycin O by HPLC.

Protocol for HPLC Analysis

Objective: To quantify Rifamycin O and assess its purity.

Materials:

-

Rifamycin O reference standard

-

Rifamycin O sample

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Citric acid (analytical grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, 0.075 M potassium dihydrogen phosphate solution, and 1.0 M citric acid (e.g., in a ratio of 33:33:31:4 v/v/v/v).[1] The mobile phase composition may be adjusted to optimize separation.

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of Rifamycin O reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution.

-

From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., ranging from 10 to 100 µg/mL) by diluting with the mobile phase.

-

-

Sample Solution Preparation:

-

Accurately weigh a quantity of the Rifamycin O sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linear range of the standard curve.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the concentration of Rifamycin O from the calibration curve.

-

Assess the purity by calculating the area percentage of the Rifamycin O peak relative to the total peak area.

-

Quantitative Data for HPLC Analysis

| Parameter | Value | Reference |

| Linearity Range | 0.01 - 4.5 mg/mL (for Rifamycin Sodium) | [1] |

| Correlation Coefficient (r) | 1.0000 (for Rifamycin Sodium) | [1] |

| Precision (RSD) | 0.2% (for Rifamycin Sodium) | [1] |

| Average Recovery | 99.7% (for Rifamycin Sodium) | [1] |

| Limit of Detection (LOD) | 5.4 ng (for Rifamycin Sodium) | [1] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and structural confirmation of Rifamycin O and its degradation products. It combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.

Experimental Workflow for LC-MS Analysis of Rifamycin O

Caption: Workflow for the identification of Rifamycin O by LC-MS/MS.

Protocol for LC-MS Analysis

Objective: To confirm the identity of Rifamycin O and characterize its fragmentation pattern.

Materials:

-

Rifamycin O sample

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Instrumentation:

-

LC-MS system, preferably with a high-resolution mass spectrometer (e.g., QToF)[3]

-

C18 column

Procedure:

-

Sample Preparation: Prepare a dilute solution of Rifamycin O in a suitable solvent mixture, such as methanol/water.

-

LC Conditions:

-

Column: C18

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to ensure good separation.

-

Flow Rate: As recommended for the column dimensions.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative ionization has been shown to provide abundant molecular ions for rifamycins.[4]

-

Mass Analyzer: Scan mode for full spectra and product ion scan mode (MS/MS) for fragmentation analysis.

-

Precursor Ion for MS/MS: m/z corresponding to the molecular ion of Rifamycin O.

-

-

Data Analysis:

-

Identify the peak corresponding to Rifamycin O in the total ion chromatogram.

-

Extract the mass spectrum for this peak and identify the molecular ion.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions.

-

Quantitative Data for LC-MS Analysis of Rifamycin O

| Parameter | Value | Reference |

| Molecular Ion [M-H]⁻ (m/z) | 752.2954 (standard) | [3] |

| Molecular Ion [M-H]⁻ (m/z) | 752.2985 (unknown sample) | [3] |

| Retention Time (min) | 24.55 | [3] |

| Key Fragment Ions (m/z) | 694, 636, 514, 453, 272 | [3] |

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for the preliminary identification and quantification of Rifamycin O based on its characteristic absorption of ultraviolet and visible light.

Protocol for UV-Vis Spectroscopic Analysis

Objective: To determine the absorption maxima of Rifamycin O.

Materials:

-

Rifamycin O sample

-

Methanol (spectroscopic grade)

Instrumentation:

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of Rifamycin O in methanol. The concentration should be such that the maximum absorbance is within the linear range of the instrument (typically below 1.0).

-

Analysis:

-

Use methanol as the blank.

-

Scan the sample solution over a wavelength range of 200-800 nm.

-

Record the wavelengths of maximum absorbance (λmax).

-

Quantitative Data for UV-Vis Spectroscopy of Rifamycin O

| Solvent | λmax (nm) | Reference |

| Methanol | 226, 273, 370 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of Rifamycin O. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Logical Relationship in NMR Structural Elucidation

Caption: Logical flow for the structural elucidation of Rifamycin O using NMR.

Protocol for NMR Spectroscopic Analysis

Objective: To confirm the chemical structure of Rifamycin O.

Materials:

-

Rifamycin O sample (high purity)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher for better resolution)[6]

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the Rifamycin O sample in the deuterated solvent in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If necessary for complete assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Data Analysis:

-

Reference the spectra to the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum.

-

Analyze the chemical shifts in the ¹³C NMR spectrum.

-

Use the 2D NMR data to establish the connectivity between protons and carbons, and through multiple bonds.

-

Compare the obtained spectral data with known data for rifamycins to confirm the structure of Rifamycin O.[7][8]

-

Quantitative Data for NMR Spectroscopy

Stability and Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating analytical method. These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.

Protocol for Forced Degradation Study

Objective: To assess the stability of Rifamycin O and identify potential degradation products.

Stress Conditions:

-

Acidic Hydrolysis: Dissolve Rifamycin O in a methanolic solution and then dilute with an acidic solution (e.g., HCl with a pH of 1.3). Store at room temperature.

-

Basic Hydrolysis: Dissolve Rifamycin O in a methanolic solution and then dilute with a basic solution (e.g., NaOH). Store at room temperature.

-

Oxidative Degradation: Treat a solution of Rifamycin O with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Degradation: Expose solid Rifamycin O to dry heat (e.g., 50°C).

-

Photolytic Degradation: Expose a solution of Rifamycin O to UV light.

Analysis:

-

At specified time points, analyze the stressed samples by a suitable stability-indicating HPLC method.

-

Characterize any significant degradation products using LC-MS to determine their mass and fragmentation patterns.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively characterize Rifamycin O, ensuring its identity, purity, and stability for its intended use in the synthesis of important antibiotic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatographic-mass spectrometric studies on rifamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DE1181228B - Process for the preparation of rifamycin O and its monoacetyl derivative - Google Patents [patents.google.com]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Rifamycin O and its Metabolites by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rifamycin O is a member of the ansamycin class of antibiotics, which are known for their potent activity against mycobacterial infections.[1] Like other rifamycins, it is a subject of interest in drug development and metabolic studies. Accurate and sensitive quantification of Rifamycin O and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the analysis of Rifamycin O using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodologies presented are based on established principles for the analysis of similar rifamycin compounds and are intended to serve as a comprehensive guide for researchers.[2][3][4][5]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting rifamycins from plasma samples.[2][3][4]

-

Materials:

-

Human plasma (K2EDTA)

-

Rifamycin O analytical standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled Rifamycin O or another rifamycin compound not present in the samples)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

0.1% Formic acid in water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Prepare stock solutions of Rifamycin O and the Internal Standard in methanol.

-

Spike blank plasma with the Rifamycin O stock solution to create calibration standards and quality control (QC) samples at various concentrations.

-

Pipette 50 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the working Internal Standard solution.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate at 4°C for 20 minutes to ensure complete protein precipitation.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and inject into the LC-MS/MS system.

-

2. Liquid Chromatography (LC) Conditions

The following conditions are a starting point and may require optimization based on the specific LC system and column used.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 20% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 20% B and re-equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3. Mass Spectrometry (MS/MS) Conditions

These parameters should be optimized for the specific instrument used by infusing a standard solution of Rifamycin O.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |